molecular formula C15H22N2O B15197956 1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine

1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine

Cat. No.: B15197956
M. Wt: 246.35 g/mol
InChI Key: PFUPWXFQYQNSMG-UHFFFAOYSA-N
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Description

1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine is a structurally distinct compound featuring an azocane moiety (an eight-membered saturated nitrogen-containing heterocycle) attached via a carbonyl group to a phenylmethanamine scaffold.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]-(azocan-1-yl)methanone

InChI

InChI=1S/C15H22N2O/c16-12-13-6-8-14(9-7-13)15(18)17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-12,16H2

InChI Key

PFUPWXFQYQNSMG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone typically involves the reaction of 4-(aminomethyl)benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone involves its interaction with biological targets through its functional groups. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azocane ring provides structural stability and influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Substituent Molecular Formula Molecular Weight Notable Features References
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine 4-Phenylpiperazin-1-yl C17H21N3 267.37 Bicyclic amine; drug discovery building block
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine 4-Methylpiperidin-1-yl C14H21N2 217.33 Smaller ring (6-membered); enhanced rigidity
N-(4-(Tert-butyl)benzylidene)-1-(4-(Tert-butyl)phenyl)methanamine tert-butyl benzylidene C22H28N 306.47 High-yield Schiff base (92%); lipophilic
1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine 1,2,3-Thiadiazol-4-yl C9H9N3S 191.25 Heteroaromatic; potential protease inhibition
1-[4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)phenyl]methanamine 3,4-Dihydroisoquinolin-2(1H)-yl C17H20N2 252.36 Bicyclic structure; CNS-targeting potential

Key Observations :

  • Polarity: The carbonyl group in the target compound enhances polarity compared to non-carbonyl analogs like 4-methylpiperidine derivatives, influencing solubility and membrane permeability .
  • Heterocyclic vs. Aliphatic Substituents : Thiadiazole-containing analogs (e.g., ) exhibit distinct electronic properties, favoring interactions with charged protein residues, whereas aliphatic substituents (e.g., tert-butyl in ) prioritize hydrophobic binding.

Physicochemical and Pharmacological Properties

  • Solubility : Tert-butyl derivatives (e.g., ) exhibit lower aqueous solubility due to hydrophobicity, whereas piperazine-containing analogs () show improved solubility via hydrogen bonding.
  • Stability : Schiff bases () may hydrolyze under acidic conditions, whereas amide-linked substituents (e.g., azocan-1-ylcarbonyl) offer greater stability.
  • Biological Activity : Piperazine derivatives () are common in kinase inhibitors, while thiadiazole analogs () are explored for antimicrobial applications. The azocan group’s flexibility could enhance binding to proteins with larger active sites, such as GPCRs.

Biological Activity

1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C15H22N2O
  • Molecular Weight : 246.35 g/mol

The compound exhibits various biological activities, primarily through its interaction with cellular pathways. The azocan group contributes to its structural complexity, which may enhance its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that 1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine demonstrates significant antimicrobial properties. It has been tested against various pathogens, including:

  • Bacillus anthracis
  • Staphylococcus aureus
  • Candida albicans

The structure-activity relationship (SAR) of this compound shows that modifications can lead to enhanced antimicrobial efficacy. For instance, compounds with specific substitutions on the phenyl ring have shown increased potency against resistant strains of bacteria and fungi .

Cytotoxicity Studies

Cytotoxicity assays reveal that 1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine exhibits low toxicity in mammalian cell lines, indicating a favorable therapeutic index. In vitro studies have demonstrated that the compound does not significantly affect cell viability at therapeutic concentrations .

Study 1: Efficacy Against Fungal Infections

In a study evaluating the antifungal activity of the compound against clinical isolates of Candida, it was found that:

  • The Minimum Inhibitory Concentrations (MICs) were significantly lower than those of standard antifungal agents like fluconazole.
  • The compound inhibited ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to cell death .
Fungal StrainMIC (µg/mL)Comparison with Fluconazole
C. albicans0.125More potent
C. glabrata0.032More potent
C. krusei0.016More potent

Study 2: Antibacterial Activity

A series of derivatives were synthesized and tested for antibacterial activity:

  • The compound exhibited significant inhibition against Staphylococcus aureus, with an MIC comparable to traditional antibiotics.
  • Structure modifications led to variations in potency, highlighting the importance of specific functional groups in enhancing biological activity .

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